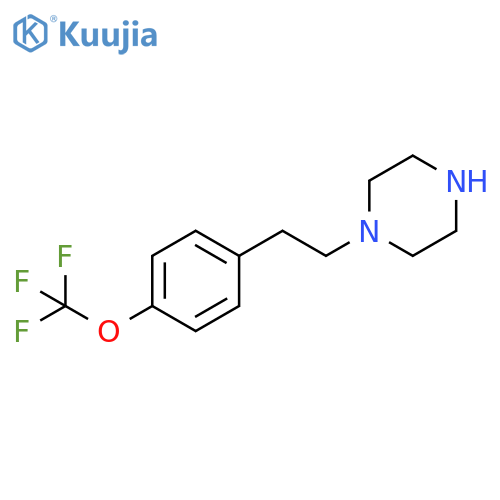Cas no 958243-72-6 (1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl)
1-(4-(トリフルオロメトキシ)フェネチル)ピペラジン 2HClは、有機合成化学および医薬品研究において重要な中間体として利用される化合物です。分子構造中のトリフルオロメトキシ基とピペラジン骨格を有し、高い脂溶性と生物学的利用能を示します。この化合物は、中枢神経系標的薬剤の開発において、受容体結合試験や薬理活性評価に有用です。塩酸塩形態により水溶性が向上し、実験条件下での取り扱いが容易である点が特徴です。特に、GPCR関連研究や神経伝達物質調節機構の解析において、標準試薬としての応用が期待されます。安定性に優れ、-20℃での長期保存が可能です。

958243-72-6 structure
商品名:1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl
CAS番号:958243-72-6
MF:C13H17F3N2O
メガワット:274.282093763351
MDL:MFCD30749419
CID:5303331
1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl 化学的及び物理的性質
名前と識別子
-
- 1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl
- 1-[2-[4-(trifluoromethoxy)phenyl]ethyl]piperazine
- 1-(4-(Trifluoromethoxy)phenethyl)piperazine Dihydrochloride
-
- MDL: MFCD30749419
- インチ: 1S/C13H17F3N2O/c14-13(15,16)19-12-3-1-11(2-4-12)5-8-18-9-6-17-7-10-18/h1-4,17H,5-10H2
- InChIKey: ANJPWHKZIISYQV-UHFFFAOYSA-N
- ほほえんだ: N1(CCC2=CC=C(OC(F)(F)F)C=C2)CCNCC1
1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Advanced ChemBlocks | M23376-5G |
1-(4-(Trifluoromethoxy)phenethyl)piperazine Dihydrochloride |
958243-72-6 | 97% | 5G |
$1,250 | 2023-09-15 | |
| Advanced ChemBlocks | M23376-1G |
1-(4-(Trifluoromethoxy)phenethyl)piperazine Dihydrochloride |
958243-72-6 | 97% | 1G |
$415 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528996-500mg |
1-(4-(Trifluoromethoxy)phenethyl)piperazine dihydrochloride |
958243-72-6 | 98% | 500mg |
¥3038.00 | 2024-04-23 |
1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
958243-72-6 (1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl) 関連製品
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
